molecular formula C17H13NO4S2 B10812213 2-[5-[(4-Methoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

2-[5-[(4-Methoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B10812213
M. Wt: 359.4 g/mol
InChI Key: LUKYDOFHPQHDOL-UHFFFAOYSA-N
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Description

2-[5-[(4-Methoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with a unique structure that combines a naphthalene ring, a thiazolidine ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(4-Methoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of 4-methoxynaphthalene-1-carbaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-[(4-Methoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidine ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylene group adjacent to the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

2-[5-[(4-Methoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-[(4-Methoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxynaphthalene-1-carbaldehyde: A precursor in the synthesis of the target compound.

    Thiazolidine-2,4-dione: Another precursor that forms the thiazolidine ring in the target compound.

    Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.

Uniqueness

The uniqueness of 2-[5-[(4-Methoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid lies in its combined structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H13NO4S2

Molecular Weight

359.4 g/mol

IUPAC Name

2-[5-[(4-methoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C17H13NO4S2/c1-22-13-7-6-10(11-4-2-3-5-12(11)13)8-14-16(21)18(9-15(19)20)17(23)24-14/h2-8H,9H2,1H3,(H,19,20)

InChI Key

LUKYDOFHPQHDOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)CC(=O)O

Origin of Product

United States

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